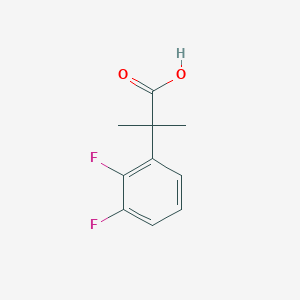
2-(2,3-Difluorophenyl)-2-methylpropanoic acid
Descripción general
Descripción
2-(2,3-Difluorophenyl)acetic acid is a chemical compound with the molecular formula C8H6F2O2 . It has a molecular weight of 172.13 g/mol . The compound is white in color and takes the form of a crystalline powder .
Molecular Structure Analysis
The InChI Key for 2-(2,3-Difluorophenyl)acetic acid is UXSQXUSJGPVOKT-UHFFFAOYSA-N . The SMILES representation is C1=CC(=C(C(=C1)F)F)CC(=O)O .Physical And Chemical Properties Analysis
The melting point of 2-(2,3-Difluorophenyl)acetic acid is between 117.0°C to 119.0°C . The compound is at least 97% pure according to HPLC analysis .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- β-Hydroxy-β-arylpropanoic acids, structurally similar to NSAIDs like ibuprofen, show significant anti-inflammatory activity. One compound, 2-(9-(9-hydroxy-fluorenyl))-2-methylpropanoic acid, demonstrated strong anti-inflammatory effects, comparable to ibuprofen (Dilber et al., 2008).
Physical and Chemical Properties
- Studies on monocarboxylic acids like 2-methylpropanoic acid focused on their thermochemical properties, like enthalpies of vaporization and formation, which are crucial for developing predictive models in organic synthesis (Verevkin, 2000).
Stereochemistry in Pharmaceutical Applications
- The stereochemistry of catabolism of DNA base thymine and the anti-cancer drug 5-fluorouracil involves compounds like (2S)-3-Amino-2-methylpropanoic acid, which are crucial for understanding the metabolic pathways of these substances (Gani et al., 1985).
Drug Development and Novel Compounds
- Novel analgesic-antiinflammatory salicylates were developed, with 5-(2,4-Difluorophenyl)salicylic acid showing higher efficacy and safety compared to aspirin (Hannah et al., 1978).
Degradation and Stability Analysis
- Research on the degradation of ciprofibrate, containing a 2-methylpropanoic acid unit, under neutral and basic conditions provides insights into the stability of pharmaceutical compounds (Dulayymi et al., 1993).
Chemical Synthesis Techniques
- The Schmidt glycosidation reaction uses 2-chloro-2-methylpropanoic ester as a steering group for efficient glycosidation of sterically hindered alcohols, demonstrating the utility of such compounds in complex organic synthesis (Szpilman & Carreira, 2009).
Safety and Hazards
2-(2,3-Difluorophenyl)acetic acid is classified as a warning hazard. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing face protection, and washing with plenty of soap and water if it comes into contact with skin .
Propiedades
IUPAC Name |
2-(2,3-difluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-10(2,9(13)14)6-4-3-5-7(11)8(6)12/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWGGYWAVAOYGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C(=CC=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


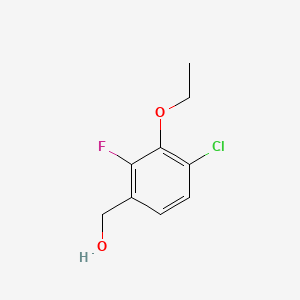
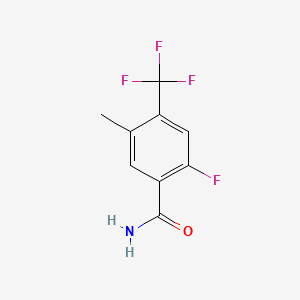
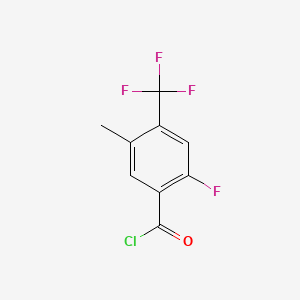
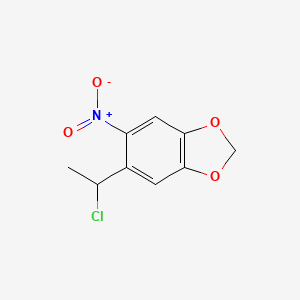
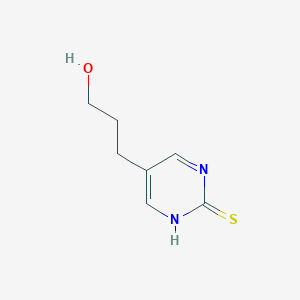
![6,7-Dihydrothieno[3,2-d]pyrimidin-2-amine](/img/structure/B1399865.png)
![3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1399868.png)
![ethyl 3-amino-1-methyl-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1399869.png)
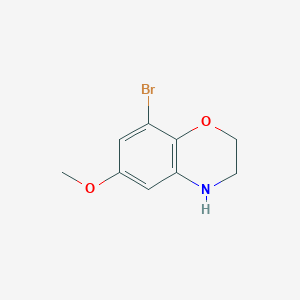
![Tert-butyl 4-[(2-amino-3-methylphenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1399871.png)

![4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride](/img/structure/B1399879.png)
![Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1399880.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B1399881.png)